molecular formula C16H21N3O2 B8318498 Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1012104-47-0

Ethyl 2-amino-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B8318498
M. Wt: 287.36 g/mol
InChI Key: PGPNOEXZVQUWRG-UHFFFAOYSA-N
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Patent
US08293923B2

Procedure details

5 M cyanogen bromide in acetonitrile (2.25 mL) was added to water (25 mL, 1.4 mol) in a 250 mL round bottom flask at room temperature with stirring. To this was added dropwise a solution of 3-amino-4-cyclohexylaminobenzoic acid ethyl ester (2.25 g, 0.00858 mol) in ethanol (25 mL, 0.43 mol) via an additon funnel over 45 minutes. After 3 hours the reaction was concentrated. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution then brine. The organic phase was dried over sodium sulfate and concentrated to a dark solid. The solid was triturated with ethanol, filtered and washed with ethanol to give 1.747 g of the title compound as a grayish solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.O.[CH2:5]([O:7][C:8](=[O:23])[C:9]1[CH:14]=[CH:13][C:12]([NH:15][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[C:11]([NH2:22])[CH:10]=1)[CH3:6].C(O)C>C(#N)C>[NH2:1][C:2]1[N:15]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[C:12]2[CH:13]=[CH:14][C:9]([C:8]([O:7][CH2:5][CH3:6])=[O:23])=[CH:10][C:11]=2[N:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
2.25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.25 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)NC1CCCCC1)N)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 3 hours the reaction was concentrated
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=C(N1C1CCCCC1)C=CC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.747 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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